
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which is a type of benzofuran. Benzofurans are oxygen-containing heterocyclic compounds that have a benzene ring fused to a furan ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, strategies for the synthesis of 2,3-dihydrobenzofurans have been discussed in literature . These strategies are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Scientific Research Applications
Tautomerism and Metal Complexation
A study focused on tautomerism and metal complexation of similar compounds, highlighting their potential as ligands in coordination chemistry and metal-mediated catalysis. The research detailed the structural and theoretical investigation into the solid-state, solution, and gas phase structures of related oxazolines, revealing their isomeric forms and stability in different phases. This suggests potential applications in designing new catalytic systems and understanding the fundamental chemistry of metal-ligand interactions (Jones et al., 2013).
Antitumor and Antioxidant Agents
Research into derivatives of similar benzofuran compounds has shown selective cytotoxicity against tumorigenic cell lines, pointing to their use as antitumor agents. This includes the synthesis and study of biologically stable derivatives with expected longevity in the human body as cancer-fighting agents (Hayakawa et al., 2004). Another study on the antioxidant properties of related compounds, including their synthesis and evaluation through various in vitro assays, suggests their potential as antioxidant agents due to their effective radical scavenging activities (Çetinkaya et al., 2012).
Antimicrobial Activity
Synthesis and evaluation of novel benzofuran-based 1,2,3-triazoles have demonstrated high antimicrobial activity, indicating their use in developing new antimicrobial agents. This area of research opens up possibilities for combating resistant bacterial and fungal strains, highlighting the compound's relevance in medicinal chemistry and drug development (Sunitha et al., 2017).
Synthesis of Novel Heterocyclic Compounds
The compound and its related structures have been involved in the synthesis of novel heterocyclic compounds, including the development of new synthetic methodologies and the exploration of reaction mechanisms. This research contributes to the broader field of organic synthesis, offering insights into constructing complex molecular architectures with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).
Imaging Agents for Parkinson's Disease
Another intriguing application is the synthesis of derivatives for use as potential PET imaging agents for Parkinson's disease. This suggests the compound's utility in developing diagnostic tools and advancing our understanding of neurodegenerative diseases (Wang et al., 2017).
properties
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-16-13-25(14-17(2)28-16)23(26)19-10-8-18(9-11-19)15-27-21-7-5-6-20-12-24(3,4)29-22(20)21/h5-11,16-17H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFGZAOGWCNSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

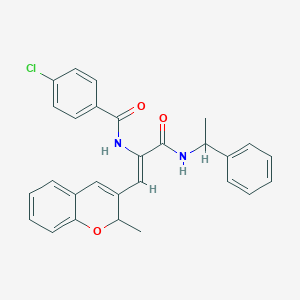

![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2709104.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2709105.png)
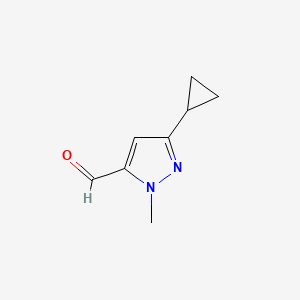
![(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2709108.png)
![N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2709109.png)
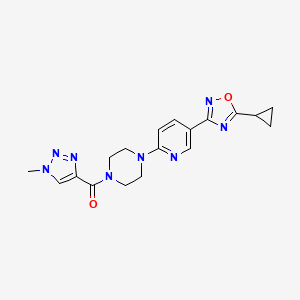
![(5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2709116.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2709117.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709118.png)
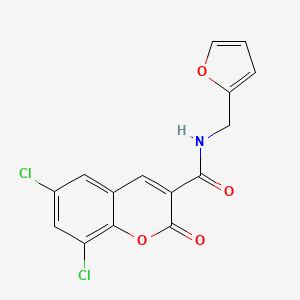
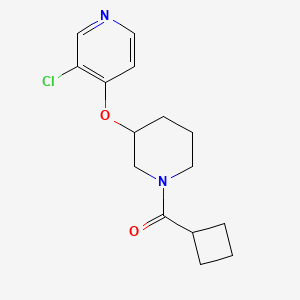
![5-(1,3-Dioxolan-2-ylmethylsulfanyl)-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709125.png)